molecular formula C6H11NO3 B12858125 Methyl 2-methyloxazolidine-2-carboxylate

Methyl 2-methyloxazolidine-2-carboxylate

Cat. No.: B12858125
M. Wt: 145.16 g/mol
InChI Key: CYOJXCNQVBUUML-UHFFFAOYSA-N
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Description

Methyl 2-methyloxazolidine-2-carboxylate is a heterocyclic compound featuring an oxazolidine ring. This compound is notable for its unique structure, which includes both nitrogen and oxygen atoms within a five-membered ring. Such structures are often found in biologically active molecules and are of significant interest in various fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyloxazolidine-2-carboxylate can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction typically proceeds under mild conditions and yields the target product in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyloxazolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-methyloxazolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-methyl-1,3-oxazolidine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-6(5(8)9-2)7-3-4-10-6/h7H,3-4H2,1-2H3

InChI Key

CYOJXCNQVBUUML-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCO1)C(=O)OC

Origin of Product

United States

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